2-((2-Thioxopyrrolidin-1-yl)methyl)cyclohexanone
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Overview
Description
2-((2-Thioxopyrrolidin-1-yl)methyl)cyclohexanone is a compound that features a pyrrolidine ring substituted with a 2-oxocyclohexylmethyl group and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-Thioxopyrrolidin-1-yl)methyl)cyclohexanone typically involves the reaction of pyrrolidine derivatives with cyclohexanone derivatives under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-((2-Thioxopyrrolidin-1-yl)methyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thione group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur-containing compounds.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-Thioxopyrrolidin-1-yl)methyl)cyclohexanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-((2-Thioxopyrrolidin-1-yl)methyl)cyclohexanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Pyrrolidine-2-one: A related compound with a similar pyrrolidine ring but different functional groups.
Pyrrolidine-2,5-dione: Another similar compound with additional functional groups that confer different properties.
Prolinol: A derivative of pyrrolidine with hydroxyl groups.
Uniqueness: 2-((2-Thioxopyrrolidin-1-yl)methyl)cyclohexanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Properties
CAS No. |
189940-41-8 |
---|---|
Molecular Formula |
C11H17NOS |
Molecular Weight |
211.323 |
IUPAC Name |
2-[(2-sulfanylidenepyrrolidin-1-yl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C11H17NOS/c13-10-5-2-1-4-9(10)8-12-7-3-6-11(12)14/h9H,1-8H2 |
InChI Key |
VCDXGLACPASHFW-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)C(C1)CN2CCCC2=S |
Synonyms |
Cyclohexanone, 2-[(2-thioxo-1-pyrrolidinyl)methyl]- |
Origin of Product |
United States |
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